2,5-Dichloro-3-fluorocinnamic acid
Description
2,5-Dichloro-3-fluorocinnamic acid is a halogenated derivative of cinnamic acid, featuring chlorine atoms at the 2- and 5-positions and a fluorine atom at the 3-position on the benzene ring. Halogenation patterns significantly influence physical, chemical, and biological characteristics, making comparisons with similar compounds critical for understanding its applications in pharmaceuticals, agrochemicals, or material science.
Properties
Molecular Formula |
C9H5Cl2FO2 |
|---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
(E)-3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)9(11)7(12)4-6/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
CGDNOBDRCUJRJA-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)F)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Cl)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,5-dichloro-3-fluorocinnamic acid typically involves:
- Functionalization of an aromatic precursor (usually a substituted benzaldehyde or nicotinamide derivative) to introduce chlorine and fluorine atoms at specific positions.
- Formation of the cinnamic acid skeleton via condensation or coupling reactions.
- Purification and crystallization to obtain the final product with high purity.
Halogenation and Fluorination of Aromatic Precursors
Representative Preparation Procedure for 2,5-Dichloro-3-fluorocinnamic Acid
Based on the synthesis of related compounds and the data available, a plausible synthetic route for 2,5-dichloro-3-fluorocinnamic acid is outlined below:
Data Tables Summarizing Key Reaction Conditions and Yields
Perspectives from Varied Sources
Patent Literature : Patents provide detailed synthetic routes emphasizing cost-effectiveness, catalyst recycling, and mild reaction conditions. For example, the use of ionic liquids as recyclable catalysts in Knoevenagel condensation improves yield and environmental impact.
Industrial Processes : Large-scale chlorination and fluorination steps utilize controlled gas-phase reactions with catalysts to achieve high yields but require careful management of reaction temperature and pressure to avoid side reactions.
Academic Research : Novel fluorination methods such as diazotization-fluorination of amino precursors offer improved selectivity and yield without expensive fluorinating agents, making them attractive for research and scale-up.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-fluorocinnamic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acid derivatives or alcohols .
Scientific Research Applications
2,5-Dichloro-3-fluorocinnamic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Agricultural Chemistry: The compound is investigated for its potential use in the development of agrochemicals
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary based on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Differences
a. trans-3,5-Difluorocinnamic Acid (CAS 147700-58-1)
- Molecular Formula : C₉H₆F₂O₂ vs. C₉H₅Cl₂FO₂ (estimated for 2,5-dichloro-3-fluorocinnamic acid).
- Molecular Weight : 184.14 g/mol vs. ~235 g/mol (estimated).
- Substituents : Fluorine atoms at positions 3 and 5 on the benzene ring, lacking chlorine substituents.
- Impact: The absence of chlorine reduces molecular weight and alters electronic effects.
b. 2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid (CAS 82671-06-5)
- Molecular Formula: C₆H₂Cl₂FNO₂ (pyridine ring) vs. C₉H₅Cl₂FO₂ (benzene ring).
- Molecular Weight : 209.99 g/mol vs. ~235 g/mol.
- Substituents : Chlorine at positions 2 and 6, fluorine at position 5 on a pyridine ring.
Physical and Chemical Properties
Key Observations :
- TPSA : The pyridine derivative’s higher TPSA (62.8 Ų) suggests greater polarity, which may influence its pharmacokinetic behavior compared to cinnamic acid derivatives .
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic: What are the optimal synthetic routes and purification methods for 2,5-dichloro-3-fluorocinnamic acid?
The synthesis of halogenated cinnamic acids typically involves cross-coupling reactions or halogenation of precursor aromatic rings. For 2,5-dichloro-3-fluorocinnamic acid, a Friedel-Crafts acylation or Suzuki-Miyaura coupling could be employed using fluorinated and chlorinated aryl halides. Purification often requires recrystallization from polar aprotic solvents (e.g., DMF or DMSO) due to the compound’s low solubility in non-polar media . Chromatographic methods (e.g., silica gel with ethyl acetate/hexane gradients) are recommended to isolate isomers and byproducts. Ensure reaction conditions (temperature, catalyst loading) are optimized to minimize dehalogenation side reactions .
Basic: How can spectroscopic and chromatographic techniques be applied to characterize this compound’s purity and structural integrity?
- NMR : Use and NMR to confirm fluorine and chlorine substitution patterns. NMR can identify the α,β-unsaturated carboxylic acid moiety (δ ~6.3–7.8 ppm for vinyl protons) .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) verifies molecular weight and detects trace impurities.
- FTIR : Confirm carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1680 cm) .
Basic: What are the stability considerations for 2,5-dichloro-3-fluorocinnamic acid under varying pH and temperature conditions?
The compound’s stability is influenced by the electron-withdrawing effects of halogens.
- pH : The carboxylic acid group is prone to deprotonation above pH 4, potentially altering solubility. Store in acidic buffers (pH 2–3) to maintain protonation .
- Temperature : Thermal decomposition occurs above 150°C; DSC/TGA analysis is advised to determine safe handling ranges. Avoid prolonged exposure to light to prevent photodegradation of the aromatic system .
Advanced: How can crystallographic data resolve ambiguities in structural assignments of halogenated cinnamic acids?
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Use SHELXT for structure solution and SHELXL for refinement, leveraging the program’s robust handling of heavy atoms (Cl, F) to resolve positional disorder or occupancy ambiguities . For supramolecular analysis, evaluate hydrogen-bonding motifs (e.g., carboxylic acid dimerization) and halogen···π interactions using Mercury software .
Advanced: How do competing intermolecular interactions influence the crystal packing of halogenated cinnamic acids?
Halogen substituents introduce competing supramolecular synthons:
- Halogen bonding : Fluorine and chlorine atoms engage in directional Cl···O or F···H interactions, competing with traditional O-H···O hydrogen bonds.
- π-Stacking : The aromatic ring’s electron-deficient nature (due to Cl/F) promotes offset stacking.
Crystal engineering strategies should prioritize synthon hierarchy (e.g., prioritizing strong H-bonds over weaker halogen interactions) to predict polymorphic outcomes .
Advanced: How can researchers address contradictions in experimental data (e.g., conflicting solubility or reactivity results)?
- Systematic variable testing : Isolate factors like solvent polarity, counterion effects, or trace metal contaminants (e.g., from catalysts) that may alter reactivity .
- Cross-validation : Compare XRD, NMR, and computational (DFT) data to reconcile discrepancies in bond lengths or substituent orientations .
- Error analysis : Quantify uncertainties in spectroscopic measurements (e.g., NMR integration errors) and crystallographic R-factors to assess data reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
